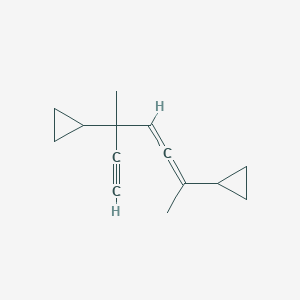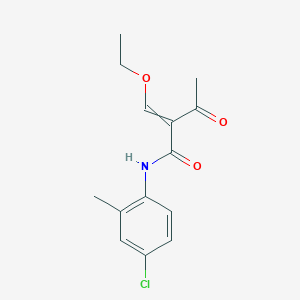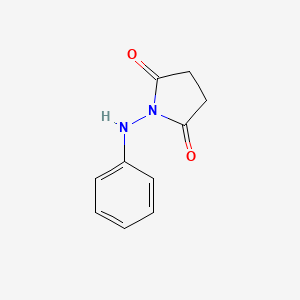![molecular formula C14H20N2O3 B14589630 4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid CAS No. 61148-70-7](/img/structure/B14589630.png)
4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid is an organic compound with a complex structure that includes a hydrazone functional group, a phenyl ring, and a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid typically involves the condensation of 2-phenyl-2-(propan-2-yl)hydrazine with a suitable aldehyde or ketone, followed by the addition of a butanoic acid derivative. The reaction conditions often require a catalyst, such as an acid or base, to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the hydrazone group produces a hydrazine derivative.
Applications De Recherche Scientifique
4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid involves its interaction with molecular targets through its functional groups. The hydrazone group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in polymer synthesis.
2-Hydroxy-2-methylpropanoic acid: Known for its use in the synthesis of biodegradable polymers.
2,2-Bis(4-hydroxyphenyl)propane:
Uniqueness
4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
61148-70-7 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4-hydroxy-2-[[phenyl(propan-2-yl)hydrazinylidene]methyl]butanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-11(2)16(13-6-4-3-5-7-13)15-10-12(8-9-17)14(18)19/h3-7,10-12,17H,8-9H2,1-2H3,(H,18,19) |
Clé InChI |
UWOIZHHCGANHMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=CC=C1)N=CC(CCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


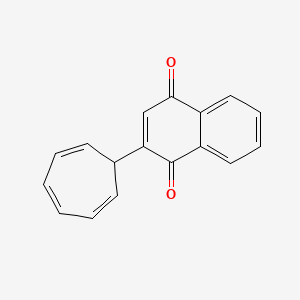
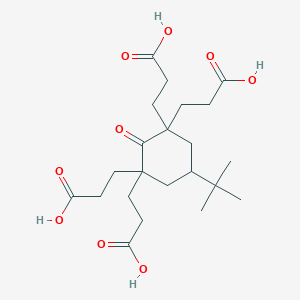

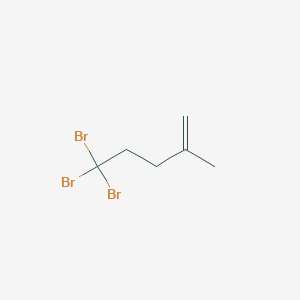
![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)
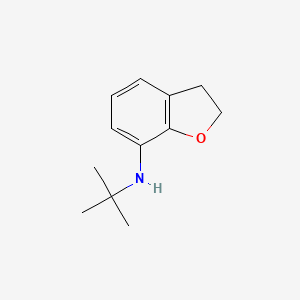
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

